2-(3-(Methoxymethyl)phenyl)morpholine

Catalog No.
S14138321
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Methoxymethyl)phenyl)morpholine

Product Name

2-(3-(Methoxymethyl)phenyl)morpholine

IUPAC Name

2-[3-(methoxymethyl)phenyl]morpholine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)12-8-13-5-6-15-12/h2-4,7,12-13H,5-6,8-9H2,1H3

InChI Key

XBNCWRUNVPFBQY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2CNCCO2

2-(3-(Methoxymethyl)phenyl)morpholine is a synthetic organic compound characterized by its morpholine structure combined with a methoxymethyl-substituted phenyl group. The molecular formula for this compound is C12H15NO2, and it features a morpholine ring, which is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is noteworthy for its potential applications in medicinal chemistry due to the presence of both the morpholine and methoxymethyl functionalities, which can influence its biological activity and chemical reactivity.

The chemical behavior of 2-(3-(Methoxymethyl)phenyl)morpholine is influenced by its functional groups:

  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The methoxymethyl group may undergo oxidation to form corresponding aldehydes or carboxylic acids.
  • Reduction: The compound can also be reduced under appropriate conditions, potentially leading to the formation of alcohols or amines.

These reactions make 2-(3-(Methoxymethyl)phenyl)morpholine a versatile intermediate in organic synthesis.

Preliminary studies suggest that compounds containing morpholine structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Morpholine derivatives have been studied for their potential as antimicrobial agents.
  • Anticancer Activity: Some morpholine-containing compounds have shown promise in inhibiting cancer cell growth.
  • CNS Activity: Morpholines are often investigated for their effects on the central nervous system, with some derivatives acting as anxiolytics or antidepressants.

The specific biological activity of 2-(3-(Methoxymethyl)phenyl)morpholine requires further investigation to establish its therapeutic potential.

The synthesis of 2-(3-(Methoxymethyl)phenyl)morpholine can be achieved through several methods:

  • Mannich Reaction: This method involves the reaction of formaldehyde and a secondary amine (morpholine) with an aromatic compound (such as a methoxy-substituted phenol) to form the desired product.
  • Alkylation of Morpholine: Morpholine can be alkylated using methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group onto the phenyl ring.
  • Direct Coupling: A more advanced synthetic route may involve coupling reactions between pre-formed phenolic and morpholine derivatives under specific conditions.

These methods provide pathways to synthesize 2-(3-(Methoxymethyl)phenyl)morpholine efficiently.

The applications of 2-(3-(Methoxymethyl)phenyl)morpholine are diverse and include:

  • Pharmaceutical Development: Due to its structural characteristics, it can serve as a lead compound in drug development, particularly in designing new antimicrobial or anticancer agents.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its unique properties make it suitable for use in biological research, particularly in studies involving enzyme inhibition or receptor binding.

Interaction studies involving 2-(3-(Methoxymethyl)phenyl)morpholine focus on its binding affinity and activity against various biological targets. These studies typically involve:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating how well the compound interacts with neurotransmitter receptors or other cellular targets.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-(3-(Methoxymethyl)phenyl)morpholine. Here are some notable examples:

Compound NameStructureUnique Features
MorpholineMorpholineBasic amine properties; used widely in organic synthesis.
3-Methoxyphenylmorpholine3-MethoxyphenylmorpholineContains a methoxy group; potential applications in drug design.
MethoxybenzylmorpholineMethoxybenzylmorpholineFeatures a benzyl group; studied for CNS activity.

Uniqueness

The uniqueness of 2-(3-(Methoxymethyl)phenyl)morpholine lies in its specific combination of both methoxymethyl and morpholine functionalities, which may enhance its solubility and bioavailability compared to other morpholines. This structural diversity allows for tailored interactions with biological targets, potentially leading to novel therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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